REACTION_CXSMILES
|
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].C(N(C(C)C)CC)(C)C.[CH3:19][N:20]([CH3:25])[S:21](Cl)(=[O:23])=[O:22]>C1(C)C=CC=CC=1>[CH3:9][O:8][C:1]1[CH:7]=[CH:6][CH:5]=[CH:4][C:2]=1[O:3][S:21](=[O:23])(=[O:22])[N:20]([CH3:25])[CH3:19]
|
Name
|
|
Quantity
|
24.8 g
|
Type
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reactant
|
Smiles
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C=1(C(O)=CC=CC1)OC
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Name
|
|
Quantity
|
34.9 g
|
Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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29 mL
|
Type
|
reactant
|
Smiles
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CN(S(=O)(=O)Cl)C
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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75 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the stirred reaction mixture
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Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
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Details
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at reflux for 12 hr
|
Duration
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12 h
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Type
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WASH
|
Details
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The reaction mixture was successively washed with four 300 ml portions of 6N hydrochloric acid solution, 400 ml of water, three 200 ml portions of 20% sodium hydroxide solution, 400 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown, viscous oil that
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from ethyl ether-petroleum ether
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Type
|
FILTRATION
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Details
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was collected by filtration
|
Type
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CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the viscous, brown oil was purified by chromatography (4.5×90 cm glass column, 5.30 g of silica gel, ethyl acetate-hexanes, 1:8)
|
Type
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ADDITION
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Details
|
Fractions containing the desired compound
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)OS(N(C)C)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 5.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |